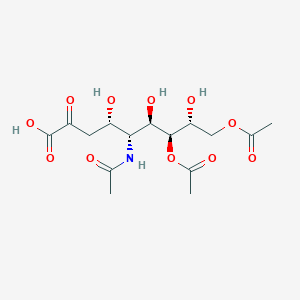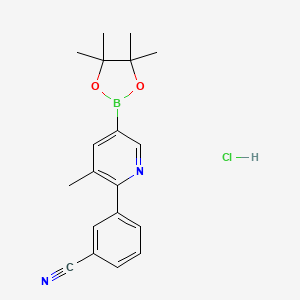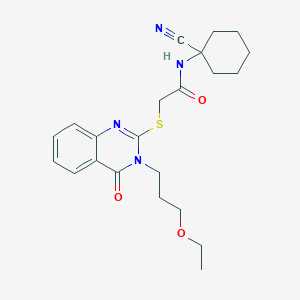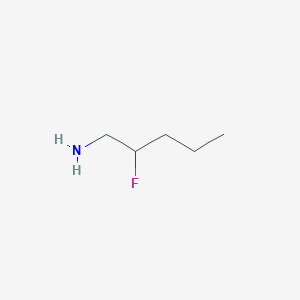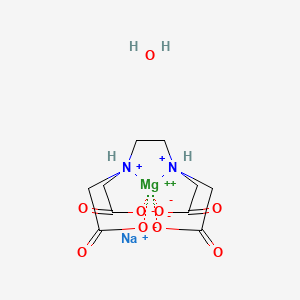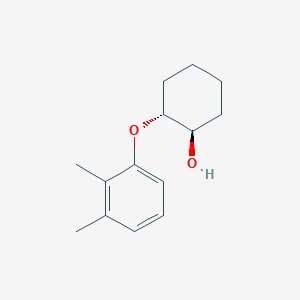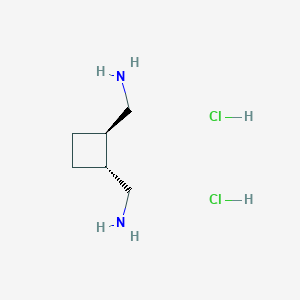![molecular formula C16H13Cl2NO2 B13352676 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a dichlorobenzyl group attached to an oxyphenyl acrylamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 2,4-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then subjected to acryloylation to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its anti-tumor properties and potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in tumor cells, making it a promising candidate for anti-cancer therapies .
類似化合物との比較
Similar Compounds
- 2-[(3,4-Dichlorobenzyl)oxy]-3-methyl phenyl aldehyde
- 4-[(2,4-Dichlorobenzyl)oxy]phenylamine
- N-(2-Aminoethyl)-2-{3-chloro-4-[(4-isopropylbenzyl)oxy]phenyl}acetamide
Uniqueness
Compared to similar compounds, 3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide stands out due to its specific structural features that confer unique biological activities. Its dichlorobenzyl group enhances its ability to interact with molecular targets, making it more effective in certain applications, particularly in anti-tumor research .
特性
分子式 |
C16H13Cl2NO2 |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
(E)-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c17-13-7-5-12(14(18)9-13)10-21-15-4-2-1-3-11(15)6-8-16(19)20/h1-9H,10H2,(H2,19,20)/b8-6+ |
InChIキー |
DZUHPTCEMFARBN-SOFGYWHQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC(=O)N)OCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
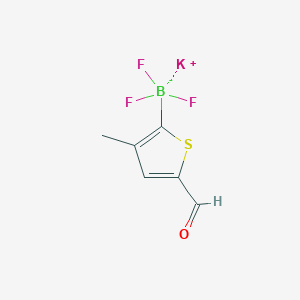
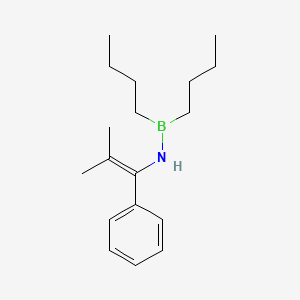
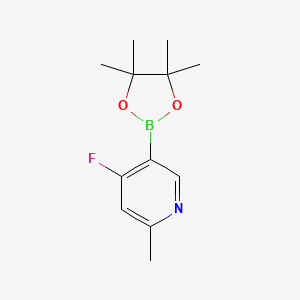
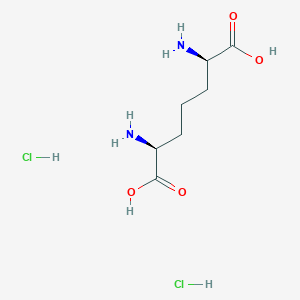
![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
